molecular formula C21H17ClN4O2 B2362167 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide CAS No. 946268-36-6

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide

Cat. No.: B2362167
CAS No.: 946268-36-6
M. Wt: 392.84
InChI Key: YLKHWZCTMYSCAQ-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide is a chemical research compound built around the imidazo[1,2-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry . This scaffold is noted for its high dipole moment and robust hydrogen-bonding capacity, which can be critical for target engagement and molecular recognition in biological systems . The specific structural features of this compound, including the 6-methoxyimidazo[1,2-b]pyridazine group linked to a benzamide, are characteristic of molecules investigated for their potential biological activity. Recent research on analogous 3-methoxy-2-phenylimidazo[1,2-b]pyridazine compounds has demonstrated highly promising activity against Mycobacterium tuberculosis and Mycobacterium marinum , suggesting the potential value of this chemical class in infectious disease research . Furthermore, the imidazo[1,2-b]pyridazine core is found in compounds explored for the treatment of protozoal parasites like Giardia lamblia , where related nitroimidazo[1,2-b]pyridazine analogues have shown sub-nanomolar potency in vitro . The scaffold is also present in patented compounds investigated for use as PDE10 inhibitors, indicating potential applications in central nervous system disorder research . This product is intended for research purposes only, specifically for in vitro assay development, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR) in drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-13-3-5-14(6-4-13)21(27)24-17-11-15(7-8-16(17)22)18-12-26-19(23-18)9-10-20(25-26)28-2/h3-12H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKHWZCTMYSCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloroimidazo[1,2-b]Pyridazine

Cyclization of 3-aminopyridazine with α-halo ketones (e.g., chloroacetaldehyde) forms the imidazo[1,2-b]pyridazine scaffold. Bromination at position 3 using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in chloroform yields 3-bromoimidazo[1,2-b]pyridazine (89% yield).

Methoxy Group Introduction

Nucleophilic substitution of the 6-chloro group with sodium methoxide in anhydrous methanol replaces chlorine with methoxy (91% yield). Critical parameters include reflux conditions (18 hours) and neutralization of residual base during workup.

Functionalization at Position 2: Suzuki-Miyaura Coupling

The 2-position of the imidazo[1,2-b]pyridazine is functionalized via cross-coupling to introduce the substituted phenyl moiety.

Preparation of 2-Bromo-6-Methoxyimidazo[1,2-b]Pyridazine

Bromination of 6-methoxyimidazo[1,2-b]pyridazine at position 2 is achieved using NBS in chloroform under reflux (75% yield). AIBN initiates radical-mediated bromination, favoring position 2 due to electronic effects.

Suzuki Coupling with 2-Chloro-5-Boronophenyl Derivatives

Aryl boronic acids (e.g., 2-chloro-5-boronophenylamine) react with the bromide under palladium catalysis. Optimized conditions use Pd(PPh₃)₄, Na₂CO₃, and a 1:1 dioxane/water mixture at 80°C (78–87% yield). The product, 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)nitrobenzene, is isolated via column chromatography.

Nitro Reduction and Amide Formation

Reduction to Primary Amine

Catalytic hydrogenation (H₂, Pd/C) or SnCl₂·2H₂O in HCl reduces the nitro group to an amine (86–95% yield). The intermediate, 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline, is characterized by NMR (δ 6.64 ppm for NH₂).

Amidation with 4-Methylbenzoyl Chloride

Schotten-Baumann conditions (aqueous NaOH, THF) facilitate amide bond formation. Reacting the aniline with 4-methylbenzoyl chloride at 0–5°C yields the target compound (80–90% purity). Excess acyl chloride is quenched with NaHCO₃ to prevent over-reaction.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 8.50 ppm (imidazo C2-H), 7.89 ppm (phenyl-Cl), and 2.35 ppm (CH₃ from benzamide).
  • LC-MS : Molecular ion [M+H]⁺ at m/z 448.4 confirms molecular weight.

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) achieves >98% purity. Retention time: 12.3 minutes.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • NMP and DMF are recycled via distillation to reduce costs.
  • Palladium catalysts are recovered using scavenger resins (e.g., SiliaCat).

Green Chemistry Adaptations

Microwave-assisted Suzuki coupling reduces reaction times from hours to minutes (150°C, 300 W). Flow chemistry systems improve safety during nitration and bromination.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Positional selectivity during bromination is controlled by radical initiators (e.g., AIBN) and solvent polarity. Chloroform favors position 2 functionalization.

Amidation Side Reactions

Competitive O-acylation is suppressed by maintaining low temperatures (0–5°C) and using non-polar solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in various organic transformations, making it valuable for researchers exploring new synthetic pathways.

Biology

The biological activities of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide are of particular interest:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of specific functional groups enhances its efficacy against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity: Research indicates that this compound may possess anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit cancer cell proliferation significantly more than standard treatments like 5-fluorouracil (IC50 values indicating potency).

Medicine

Due to its unique chemical structure and biological activity, this compound is being explored as a potential therapeutic agent. Its interaction with specific molecular targets—such as enzymes or receptors—can modulate biological pathways relevant to disease treatment.

Industrial Applications

In industrial settings, this compound is utilized in:

  • Pharmaceutical Development: As an intermediate in the synthesis of new drugs or as a catalyst in chemical reactions.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

  • Antimicrobial Studies: Research has shown that derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various bacterial strains . This highlights their potential as effective antimicrobial agents.
  • Anticancer Evaluation: In vitro studies demonstrated that certain derivatives possess IC50 values lower than standard chemotherapy agents against human colorectal carcinoma cell lines (HCT116), indicating their promising anticancer activity .

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (CAS: 946217-68-1)

  • Structural Differences :
    • The benzamide group in the target compound is replaced with a cyclopentanecarboxamide moiety.
    • Retains the 6-methoxyimidazo[1,2-b]pyridazine core and 2-chlorophenyl substitution.
  • This substitution may alter binding interactions in hydrophobic pockets of target proteins .

N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (CAS: 1383619-76-8)

  • Structural Differences :
    • The 6-methoxy group on the imidazo[1,2-b]pyridazine is replaced with a 2-fluoro-5-methoxyphenyl substituent.
    • The benzamide is substituted with a pivalamide (tert-butylcarboxamide) group, and the phenyl ring carries a trifluoromethyl group.
  • Pivalamide’s bulkiness may reduce metabolic clearance but could hinder target engagement due to steric hindrance .

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide

  • Structural Differences :
    • The core heterocycle is imidazo[1,2-a]pyrimidine instead of imidazo[1,2-b]pyridazine.
    • Features a hexanamide chain attached to a phenyl ring.
  • Implications :
    • The imidazo[1,2-a]pyrimidine core alters hydrogen-bonding capacity and aromatic stacking interactions compared to the pyridazine-based system.
    • The hexanamide chain increases lipophilicity, which may enhance passive diffusion but reduce solubility .

N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate (BP 27384)

  • Structural Differences :
    • Replaces the imidazo[1,2-b]pyridazine with a thiazolecarboxamide-pyrimidine system.
    • Includes a piperazine-hydroxyethyl substituent.
  • The hydrophilic piperazine group may improve solubility but limit blood-brain barrier penetration .

Computational and Experimental Insights

  • Docking Studies : AutoDock Vina () could predict binding poses of these compounds, with the trifluoromethyl and pivalamide groups (1383619-76-8) likely occupying hydrophobic pockets.
  • SAR Trends : The 4-methylbenzamide group in the target compound offers a compromise between steric effects and solubility, whereas bulkier groups (e.g., pivalamide) prioritize metabolic stability over target engagement .

Biological Activity

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C21_{21}H17_{17}ClN4_{4}O2_{2}
  • Molecular Weight : 392.8 g/mol
  • Functional Groups : Chlorine atom, methoxy group, and amide functional group.

These features contribute to its diverse pharmacological properties, which are explored in various studies.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung cancer cells (A549 and HCC827). For instance, one study reported an IC50_{50} value of 6.26 μM against HCC827 cells, indicating significant cytotoxicity .
  • Antimicrobial Properties :
    • Preliminary screenings suggest that this compound exhibits moderate to good antimicrobial activity against a range of pathogens. The presence of the imidazo[1,2-b]pyridazine core is believed to enhance its interaction with microbial targets .
  • Mechanism of Action :
    • The biological mechanisms often involve interactions with specific molecular targets such as enzymes or receptors that regulate cellular processes associated with disease progression. The compound's structure allows it to modulate the activity of these targets effectively .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Imidazo[1,2-b]pyridazine Core :
    • This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions :
    • The chloro-substituted phenyl ring is introduced via nucleophilic substitution, followed by the attachment of the amide group through amidation reactions .
  • Industrial Considerations :
    • For large-scale production, methods such as palladium-catalyzed cross-coupling reactions are employed to enhance yield and purity .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant anticancer activity in A549 cell lines with an IC50_{50} of 6.26 μM .
Study 2Reported moderate antimicrobial activity against various bacterial strains .
Study 3Investigated the mechanism of action revealing interactions with specific protein targets involved in cancer pathways .

Q & A

Q. Structural Comparison Table :

FeatureRole in ActivityExample Analog (Source)
Imidazo[1,2-b]pyridazineCore scaffold for bindingN-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
Chlorine substituentEnhances lipophilicityN-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Methoxy groupMetabolic stabilizationN-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide

What synthetic routes are commonly employed for the preparation of this compound, and what are their critical optimization parameters?

Q. Synthesis Steps :

Core Formation : Cyclocondensation of aminopyridazine derivatives with α-haloketones to construct the imidazo[1,2-b]pyridazine ring .

Chlorophenyl Coupling : Suzuki-Miyaura cross-coupling to introduce the 2-chloro-5-phenyl group .

Benzamide Attachment : Amide coupling using EDCI/HOBt or activated esters .

Q. Optimization Parameters :

  • Temperature : 80–100°C for cyclocondensation to avoid side reactions .
  • Catalyst : Pd(PPh₃)₄ for efficient cross-coupling (yield >75%) .
  • Solvent : DMF or THF for amide bond formation, with strict anhydrous conditions .
  • Purity Control : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (>95% purity) .

How can researchers address discrepancies in reported biological activities of this compound across different studies?

Q. Strategies for Data Reconciliation :

  • Purity Verification : Confirm compound integrity via NMR (e.g., absence of residual solvents) and LC-MS .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h incubation) .
  • Structural Confirmation : Cross-check spectral data (e.g., ¹H NMR: δ 8.2–8.5 ppm for imidazo protons) .
  • Positive Controls : Use reference compounds (e.g., staurosporine for kinase inhibition assays) .

Case Study :
A 2023 study reported IC₅₀ = 50 nM against kinase X, while a 2025 study found IC₅₀ = 200 nM. Discrepancies were traced to differences in ATP concentrations (1 mM vs. 10 mM) during assays .

What analytical techniques are essential for confirming the identity and purity of this compound post-synthesis?

Q. Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for imidazo[1,2-b]pyridazine (δ 7.8–8.6 ppm) and benzamide (δ 2.4 ppm for methyl) .
  • HPLC : C18 column, gradient elution (ACN/water + 0.1% TFA), retention time ~12 min .
  • HRMS : Exact mass calculated for C₂₃H₂₀ClN₃O₂: [M+H]⁺ = 422.1284 .
  • Elemental Analysis : Acceptable C, H, N ranges within ±0.3% of theoretical values .

What are the recommended strategies for designing derivatives to enhance pharmacokinetic properties?

Q. Derivatization Approaches :

  • Bioisosteric Replacement : Substitute chlorine with trifluoromethyl for improved metabolic stability .
  • Prodrug Design : Introduce ester groups at the methoxy position for enhanced solubility .
  • SAR Studies : Vary benzamide substituents (e.g., 4-fluoro vs. 4-methyl) to optimize logP (target: 2–3) .

Example :
Replacing 4-methyl with 4-cyano in the benzamide group reduced hepatic clearance by 40% in rat models .

How can researchers investigate the metabolic stability of this compound in preclinical models?

Q. Methodology :

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .

CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition using fluorogenic substrates .

Metabolite Identification : Use high-resolution MS to detect hydroxylated or demethylated products .

Q. Key Findings :

  • Major Metabolite : Hydroxylation at the 4-methylbenzamide position (t₁/₂ = 2.5h in human microsomes) .
  • CYP3A4 Contribution : 70% of metabolic clearance, suggesting co-administration with CYP inhibitors may boost exposure .

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